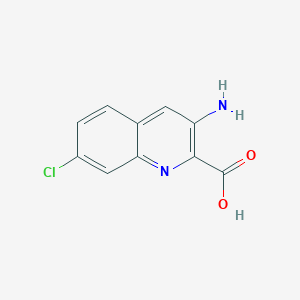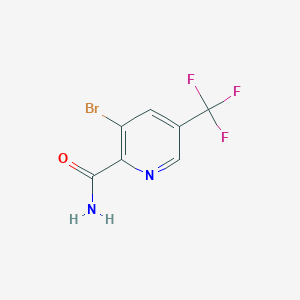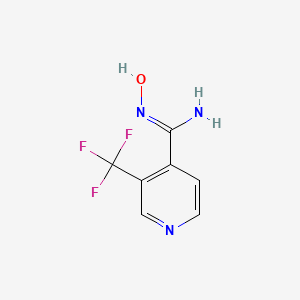
N-Hydroxy-3-(trifluoromethyl)isonicotinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-3-(trifluoromethyl)isonicotinimidamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to an isonicotinimidamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-(trifluoromethyl)isonicotinimidamide typically involves the introduction of the trifluoromethyl group into the isonicotinimidamide framework. One common method is the reaction of 3-(trifluoromethyl)isonicotinimidamide with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-3-(trifluoromethyl)isonicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy-3-(trifluoromethyl)isonicotinic acid, while reduction could produce N-hydroxy-3-(trifluoromethyl)isonicotinamine.
Aplicaciones Científicas De Investigación
N-Hydroxy-3-(trifluoromethyl)isonicotinimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-3-(trifluoromethyl)isonicotinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting metabolic pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, making it a valuable tool in drug development and biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- N-Hydroxy-3-(trifluoromethyl)isonicotinamide
- N-Hydroxy-3-(trifluoromethyl)isonicotinic acid
- N-Hydroxy-3-(trifluoromethyl)isonicotinamine
Uniqueness
N-Hydroxy-3-(trifluoromethyl)isonicotinimidamide is unique due to its specific combination of the trifluoromethyl group and the isonicotinimidamide structure. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which are not observed in similar compounds. These properties make it particularly useful in applications requiring high chemical stability and specific interactions with biological targets.
Propiedades
Fórmula molecular |
C7H6F3N3O |
|---|---|
Peso molecular |
205.14 g/mol |
Nombre IUPAC |
N'-hydroxy-3-(trifluoromethyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)5-3-12-2-1-4(5)6(11)13-14/h1-3,14H,(H2,11,13) |
Clave InChI |
HVSJTJZXNWZBLG-UHFFFAOYSA-N |
SMILES isomérico |
C1=CN=CC(=C1/C(=N/O)/N)C(F)(F)F |
SMILES canónico |
C1=CN=CC(=C1C(=NO)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


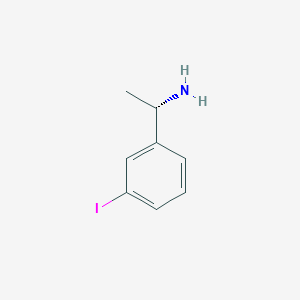
![4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15330221.png)
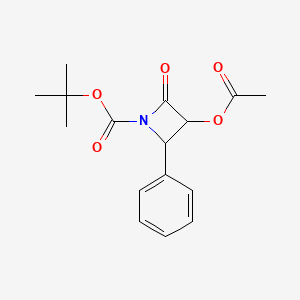
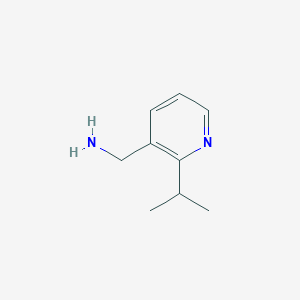



![N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine](/img/structure/B15330272.png)

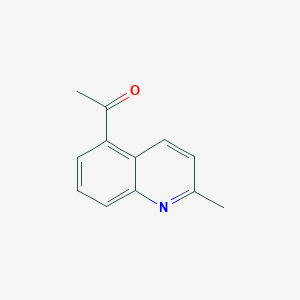
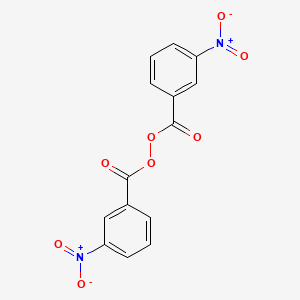
![(6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15330295.png)
